molecular formula C12H16FN B13604827 4-(2-Fluoro-6-methylphenyl)piperidine

4-(2-Fluoro-6-methylphenyl)piperidine

Cat. No.: B13604827
M. Wt: 193.26 g/mol
InChI Key: LATVVOUWBCHJMK-UHFFFAOYSA-N
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Description

4-(2-Fluoro-6-methylphenyl)piperidine is a substituted piperidine derivative featuring a fluorine atom at the 2-position and a methyl group at the 6-position of the aromatic phenyl ring. Piperidine scaffolds are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

4-(2-fluoro-6-methylphenyl)piperidine

InChI

InChI=1S/C12H16FN/c1-9-3-2-4-11(13)12(9)10-5-7-14-8-6-10/h2-4,10,14H,5-8H2,1H3

InChI Key

LATVVOUWBCHJMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)C2CCNCC2

Origin of Product

United States

Preparation Methods

Direct Substitution via Aromatic Halide and Piperidine Derivatives

One common approach is the nucleophilic substitution or coupling of a suitably functionalized 2-fluoro-6-methylphenyl halide with piperidine or piperidine derivatives. This method requires the preparation or procurement of 2-fluoro-6-methylphenyl halides (e.g., bromide or chloride) which then undergo nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

  • Example: Using 2-fluoro-6-methylphenyl bromide reacted with piperidine under basic conditions or with palladium catalysts (e.g., Buchwald-Hartwig amination) to form the C-N bond at the 4-position of piperidine.

This approach benefits from the availability of fluorinated aromatic halides and established catalytic systems but may require protection/deprotection steps depending on the substitution pattern of the piperidine ring.

Reduction of Piperidinone Intermediates

Another well-documented method involves the synthesis of 1-(2-fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one or related piperidinone intermediates followed by reduction to the piperidine.

  • The intermediate 1-(2-fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one can be synthesized via condensation of 2-fluoro-6-methylphenyl derivatives with piperidin-2-one precursors.

  • Subsequent catalytic hydrogenation or chemical reduction (e.g., using hydride reagents) converts the piperidinone to the corresponding piperidine.

This method is supported by data indicating the synthesis of related compounds with similar substitution patterns on the aromatic ring and piperidine core, highlighting its applicability for preparing this compound derivatives.

Cyclization from Pyridine Precursors

Patented processes describe the formation of piperidine rings from pyridine derivatives via selective hydrogenation and functional group transformations.

  • Starting from 2-fluoropyridine derivatives substituted with methyl groups, selective hydrogenation can saturate the pyridine ring to piperidine.

  • Functionalization at the 4-position can be achieved by prior substitution on the pyridine ring or post-hydrogenation modifications.

Such methods are advantageous for stereoselective synthesis and allow incorporation of fluorine substituents early in the synthetic sequence, minimizing fluorine loss during processing.

Microwave-Assisted Synthesis and Hydrazide Intermediates

Microwave-assisted organic synthesis has been reported to efficiently produce fluorinated aromatic amides and piperazine derivatives, which can be adapted for piperidine synthesis.

  • For example, methyl 2-fluorobenzoate is converted to 2-fluorobenzohydrazide by reaction with hydrazine hydrate under microwave heating, then further transformed into piperidine derivatives via cyclization and amide formation steps.

  • Although this method is more commonly applied to piperazine systems, the principles can be extended to piperidine analogs with suitable modifications.

Comparative Table of Preparation Methods

Method Key Steps Advantages Limitations
Aromatic Halide Coupling Halogenated fluorinated aromatic + piperidine, Pd-catalyzed coupling Direct C-N bond formation, modular Requires halide precursors, catalyst cost
Piperidinone Intermediate Reduction Synthesis of piperidinone followed by reduction Well-established, allows functional group tolerance Multi-step, reduction conditions need control
Pyridine Ring Hydrogenation Functionalized pyridine → hydrogenation → piperidine Stereoselective, early fluorine incorporation Requires selective hydrogenation, potential over-reduction
Microwave-Assisted Hydrazide Route Ester → hydrazide → cyclization to piperidine derivatives Rapid reaction times, high yields Mostly for piperazine, adaptation needed for piperidine

Research Findings and Optimization

  • Yield and Purity: Reported yields for intermediates like 2-fluorobenzohydrazide reach up to 94%, indicating efficient conversion under optimized conditions. Final piperidine derivatives typically achieve yields in the range of 70-90% depending on the method and purification.

  • Reaction Conditions: Temperature control (e.g., heating to 90°C for hydrazide formation), solvent choice (ethanol, dioxane), and pH adjustments are critical for optimizing reaction rates and product stability.

  • Catalysts and Reagents: Palladium catalysts for coupling reactions, hydrazine hydrate for hydrazide formation, and hydrogen or hydride reagents for reductions are common. Use of protecting groups may be necessary to avoid side reactions.

  • Scalability: Industrial synthesis often employs continuous flow reactors and advanced purification techniques to enhance scalability and reproducibility, especially for intermediates like 1-(2-fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one.

Summary and Recommendations

The preparation of this compound can be achieved through several synthetic strategies, each with distinct advantages:

  • For rapid synthesis and modularity, aromatic halide coupling with piperidine under palladium catalysis is effective.

  • For stereocontrol and functional group tolerance, piperidinone intermediates reduced to piperidines offer a robust route.

  • Pyridine hydrogenation methods provide an alternative for early-stage fluorine incorporation and ring saturation.

  • Microwave-assisted methods show promise for accelerating synthesis but require adaptation for piperidine targets.

Selection of the optimal method depends on the desired scale, available starting materials, and required purity. Continued research into catalytic systems and reaction optimization is recommended to improve yields and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-6-methylphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the piperidine ring or the phenyl substituents.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with modified piperidine rings.

    Substitution: Substituted phenyl derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

4-(2-Fluoro-6-methylphenyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-6-methylphenyl)piperidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, depending on its structural modifications.

    Pathways Involved: It can modulate signaling pathways related to its biological activity, such as inhibiting enzyme activity or blocking receptor binding.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Name Substituents on Phenyl Molecular Formula Molecular Weight Key Features/Applications References
4-(2-Fluoro-6-methylphenyl)piperidine 2-F, 6-Me C12H16FN 193.26 Hypothesized CNS activity; balanced lipophilicity and metabolic stability
4-[[(2-Chloro-6-fluorophenyl)methoxy]methyl]piperidine HCl 2-Cl, 6-F, methoxy methyl C13H16ClFNO·HCl 304.19 Enhanced aqueous solubility (HCl salt); explored for CNS targets
4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine HCl 2-F, 6-NO2, phenoxy methyl C12H16ClFN2O3 290.72 Nitro group increases reactivity; potential prodrug candidate
4-(4-Fluorophenyl)piperidine 4-F C11H14FN 179.24 Common synthetic intermediate; lower steric hindrance

Key Comparative Insights:

Substituent Effects on Lipophilicity and Solubility: The methyl group in this compound increases lipophilicity compared to chloro (Cl) or nitro (NO2) substituents, which may enhance membrane permeability but reduce aqueous solubility. Hydrochloride salts (e.g., in and ) mitigate this by improving solubility .

Pharmacological Implications: Chloro-fluoro analogs (e.g., 4-[[(2-Chloro-6-fluorophenyl)methoxy]methyl]piperidine HCl) are prioritized in CNS drug discovery due to their balanced solubility and brain penetration .

Synthetic Utility: 4-(4-Fluorophenyl)piperidine derivatives are frequently used as intermediates for building complex molecules, such as kinase inhibitors or antipsychotics . Methoxy-methyl and phenoxy-methyl substituents () introduce functional handles for further derivatization or conjugation .

Biological Activity

4-(2-Fluoro-6-methylphenyl)piperidine is a synthetic compound recognized for its significant biological activity, particularly as a serotonin and norepinephrine reuptake inhibitor (SNRI). This compound has garnered attention for its potential applications in treating mood disorders and chronic pain conditions. This article reviews the biological activity of this compound, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₇ClFN, with a molecular weight of 229.72 g/mol. The compound features a piperidine ring substituted with a 2-fluoro-6-methylphenyl group at the fourth position. The unique substitution pattern enhances its selectivity for serotonin and norepinephrine transporters, which may lead to improved therapeutic outcomes compared to other similar compounds.

This compound acts primarily as an SNRI, inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft. This mechanism is crucial for regulating mood and pain perception, making it a candidate for treating various psychiatric conditions such as major depression and anxiety disorders, as well as chronic pain syndromes like neuropathic pain and fibromyalgia.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo assays. Key findings include:

  • Inhibition of Monoamine Transporters : The compound effectively modulates the functions of serotonin and norepinephrine transporters, demonstrating significant inhibitory effects that correlate with its potential therapeutic applications.
  • Pain Management : Research indicates that this compound can alleviate symptoms associated with chronic pain conditions, providing a dual benefit in mood enhancement and pain relief.

Research Findings and Case Studies

Several studies have documented the efficacy of this compound:

  • Efficacy in Depression Models : In animal models of depression, administration of this compound resulted in significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant.
  • Chronic Pain Studies : Clinical evaluations have shown that patients treated with this compound experienced marked improvements in pain management, particularly those suffering from fibromyalgia and neuropathic pain conditions.
  • Comparative Studies : When compared to other SNRIs, this compound exhibited a more favorable side effect profile, indicating its potential for safer long-term use in clinical settings.

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and biological activities of compounds related to this compound:

Compound NameStructureUnique Features
4-(2-Fluorobenzyl)piperidine hydrochlorideC₁₃H₁₉ClFNBenzyl group substitution; similar therapeutic applications.
4-(2,4-Difluorobenzoyl)piperidine hydrochlorideC₁₃H₁₉ClF₂NContains two fluorine substituents; different pharmacological profiles.
4-(4-Fluoro-2-methyl-benzyl)piperidine hydrochlorideC₁₃H₁₉ClFNODifferent substitution pattern; varied activity against monoamine transporters.

The unique substitution pattern of this compound enhances its selectivity for the targeted transporters compared to other similar compounds, potentially leading to fewer side effects and improved therapeutic outcomes.

Q & A

Q. What are the optimal synthetic routes for 4-(2-Fluoro-6-methylphenyl)piperidine, and how can reaction yields be improved?

Methodological Answer: The synthesis of piperidine derivatives typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. For 4-arylpiperidines, a common approach is the Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce aromatic groups. Reaction optimization can be achieved by:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in cross-coupling reactions .
  • Catalyst systems : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve efficiency in aryl-piperidine bond formation .
  • Temperature control : Reactions performed at 80–100°C balance yield and decomposition risks .
    Yield improvements (e.g., from 40% to 65%) are reported using microwave-assisted synthesis for time reduction and energy efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic vs. aliphatic protons) and confirms substitution patterns. Fluorine coupling in the aromatic region distinguishes 2-fluoro-6-methylphenyl groups .
  • LCMS : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities. High-resolution LCMS (HRMS) resolves isotopic patterns for fluorine-containing compounds .
  • FT-IR : Identifies functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) .
    X-ray crystallography is recommended for absolute configuration determination in chiral analogs .

Q. How can molecular docking be utilized to predict the biological targets of this compound?

Methodological Answer:

  • Target selection : Prioritize receptors where piperidine derivatives show activity (e.g., serotonin transporters, acetylcholinesterase) .
  • Docking software : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations. Parameters include grid box size (20 ų) centered on active sites .
  • Validation : Compare docking scores (e.g., ΔG = −8.5 kcal/mol) with experimental IC₅₀ values. MD simulations (50 ns) assess protein-ligand stability .
    Example: Docking of 4-arylpiperidines into acetylcholinesterase revealed hydrogen bonding with Trp86 and π-π stacking with Phe338 .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo activity data for this compound derivatives be resolved?

Methodological Answer:

  • Pharmacokinetic profiling : Measure solubility (e.g., PBS shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 monolayers). Poor oral bioavailability often explains in vitro-in vivo discrepancies .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites. Fluorine substituents may reduce CYP450-mediated oxidation, enhancing stability .
  • Pro-drug strategies : Introduce ester or amide groups to improve absorption, with enzymatic cleavage in target tissues .

Q. What computational strategies address stereochemical effects on the bioactivity of this compound analogs?

Methodological Answer:

  • Conformational analysis : Perform DFT calculations (B3LYP/6-31G*) to identify low-energy conformers. Axial vs. equatorial substituent orientations impact receptor binding .
  • 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic fields with activity. For example, bulky 3-substituents on piperidine enhance PCAF inhibition (pIC₅₀ = 7.4) .
  • Chiral chromatography : Separate enantiomers using Chiralpak AD-H columns and test individually for activity differences (>10-fold in IC₅₀ reported) .

Q. How do substituent modifications on the piperidine ring influence ADMET properties?

Methodological Answer:

  • Lipophilicity (LogP) : Introduce polar groups (e.g., -OH, -COOH) to reduce LogP from 3.5 to 2.0, lowering hepatotoxicity risks .
  • hERG inhibition : Replace basic amines with neutral groups (e.g., morpholine) to minimize cardiotoxicity. Patch-clamp assays validate hERG channel blocking .
  • CYP inhibition : Fluorine at the 2-position reduces CYP3A4 inhibition by 60% compared to chlorine .

Q. What experimental designs validate target engagement in complex biological systems?

Methodological Answer:

  • Photoaffinity labeling : Incorporate azide or diazirine groups into the piperidine scaffold for covalent binding studies. Click chemistry with biotin-alkyne probes enables target identification via streptavidin pulldown .
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics (ka/kd) with purified proteins (KD < 100 nM considered high affinity) .
  • Knockout models : CRISPR-Cas9 deletion of putative targets (e.g., SERT) in cell lines confirms mechanism-specific activity .

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